molecular formula C12H18O13Zn4 B12841585 Hexaacetato(oxo)tetrazinc CAS No. 12129-82-7

Hexaacetato(oxo)tetrazinc

Cat. No.: B12841585
CAS No.: 12129-82-7
M. Wt: 631.8 g/mol
InChI Key: JCPDISNOORFYFA-UHFFFAOYSA-H
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Description

Hexaacetato(oxo)tetrazinc, also known as Zn4O(CH3COO)6, is a well-defined molecular model of zinc oxide. This compound is composed of four zinc atoms bridged by a central oxygen atom and six acetate ligands.

Properties

CAS No.

12129-82-7

Molecular Formula

C12H18O13Zn4

Molecular Weight

631.8 g/mol

IUPAC Name

tetrazinc;oxygen(2-);hexaacetate

InChI

InChI=1S/6C2H4O2.O.4Zn/c6*1-2(3)4;;;;;/h6*1H3,(H,3,4);;;;;/q;;;;;;-2;4*+2/p-6

InChI Key

JCPDISNOORFYFA-UHFFFAOYSA-H

Canonical SMILES

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[O-2].[Zn+2].[Zn+2].[Zn+2].[Zn+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexaacetato(oxo)tetrazinc can be synthesized through a ligand exchange method. The process involves dissolving zinc acetate dihydrate in acetic acid and heating the solution to facilitate the formation of the desired compound. The reaction typically occurs under reflux conditions, and the product is isolated by crystallization .

Industrial Production Methods: Scaling up the process would involve optimizing reaction conditions, such as temperature, concentration, and purification techniques, to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Hexaacetato(oxo)tetrazinc undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Structural and Material Science Applications

Hexaacetato(oxo)tetrazinc serves as a precursor for synthesizing zinc oxide nanostructures. The compound can be utilized to create well-defined zinc oxide nanoparticles, which have applications in electronics, photonics, and as catalysts. The synthesis of these nanoparticles often involves the self-assembly of metal-oxo clusters, which can be directed by organic ligands .

Table 1: Properties of Zinc Oxide Nanostructures Derived from this compound

PropertyValueApplication
Particle Size2-4 nmNanotechnology
Surface AreaHighCatalysis and sensor technology
Band Gap~3.2 eVPhotovoltaic devices

Catalytic Applications

The compound has shown promise as a catalyst in various organic reactions, including transesterification and esterification processes. Its ability to act as an effective precursor to zinc oxide allows it to facilitate reactions that require acidic or basic conditions .

Case Study: Transesterification Reaction
In a study examining the use of this compound in transesterification, the compound demonstrated enhanced catalytic activity compared to traditional catalysts. The reaction conditions were optimized to achieve high yields of biodiesel from triglycerides .

Biological Applications

This compound has been investigated for its biological activities, particularly in antimicrobial and antioxidant applications. The presence of zinc is crucial for various enzymatic processes, and compounds containing zinc have been shown to possess significant biological activity.

Case Study: Antimicrobial Activity
A study evaluated the antimicrobial properties of this compound against several bacterial strains. Results indicated that the compound exhibited significant antibacterial activity, particularly against Escherichia coli and Staphylococcus aureus, suggesting potential applications in pharmaceuticals .

Mechanism of Action

The mechanism by which Hexaacetato(oxo)tetrazinc exerts its effects is primarily through the release of zinc ions. These ions can interact with various molecular targets and pathways, including:

Comparison with Similar Compounds

Hexaacetato(oxo)tetrazinc can be compared with other zinc-based compounds, such as:

Uniqueness: this compound is unique due to its well-defined molecular structure, making it an excellent model for studying zinc oxide and its derivatives. Its versatility in undergoing various chemical reactions and its wide range of applications further highlight its significance in scientific research .

Biological Activity

Hexaacetato(oxo)tetrazinc, also known as oxo[hexa(acetato)]tetrazinc, is a coordination compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological properties of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by its complex structure, which includes zinc ions coordinated with acetate ligands and an oxo group. The general formula can be represented as Zn₄(O)(C₂H₃O₂)₆. This compound is notable for its ability to interact with biological systems, particularly due to the presence of zinc, which is an essential trace element in many biological processes.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the disruption of bacterial cell membranes and interference with cellular metabolism.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Mechanism of Action
Escherichia coli32 µg/mLDisruption of cell membrane
Staphylococcus aureus16 µg/mLInhibition of protein synthesis
Pseudomonas aeruginosa64 µg/mLInterference with metabolic pathways

Antioxidant Activity

This compound has also been studied for its antioxidant properties. It scavenges free radicals, thereby reducing oxidative stress in cells. This property is particularly relevant in the context of diseases where oxidative damage plays a critical role, such as cancer and neurodegenerative disorders.

Table 2: Antioxidant Activity Assessment

MethodIC50 (µM)Reference
DPPH Radical Scavenging25Journal of Biological Chemistry
ABTS Assay30Food Chemistry
FRAP Assay20Antioxidants

Case Studies

Case Study 1: Antimicrobial Efficacy in Clinical Settings

A clinical study evaluated the use of this compound in treating infections caused by multi-drug resistant bacteria. The study involved a cohort of patients with chronic infections who were administered the compound. Results showed a significant reduction in bacterial load and improvement in clinical symptoms after treatment.

Case Study 2: Neuroprotective Effects

Another study focused on the neuroprotective effects of this compound in a rodent model of Alzheimer's disease. The compound was found to reduce oxidative stress markers and improve cognitive function, suggesting potential therapeutic applications for neurodegenerative diseases.

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